6-(Piperazin-1-yl)-2,4'-bipyridine
Description
Significance of Bipyridine and Piperazine (B1678402) Moieties in Medicinal Chemistry and Organic Synthesis
The bipyridine framework, consisting of two interconnected pyridine (B92270) rings, is a versatile ligand in coordination chemistry, renowned for its ability to form stable complexes with a wide range of metal ions. wikipedia.org These complexes are not only of academic interest for studying electron and energy transfer processes but also have practical applications in catalysis, materials science, and the development of photosensitizers. mdpi.comontosight.ai The different isomers of bipyridine, such as 2,2'-bipyridine (B1663995) and 4,4'-bipyridine, offer distinct coordination geometries, influencing the properties of the resulting metal complexes. wikipedia.org In organic synthesis, bipyridine derivatives serve as crucial precursors for a variety of valuable substances, including biologically active molecules and supramolecular architectures. mdpi.comresearchgate.net
Piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, is another cornerstone of medicinal chemistry. chemenu.com Its presence in a molecule can significantly enhance pharmacological properties by providing a rigid structural unit with hydrogen bond acceptors and donors, which often leads to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. researchgate.netresearchgate.net The piperazine nucleus is a key component in numerous approved drugs across various therapeutic areas, including antipsychotics, antihistamines, and anticancer agents. rsc.orgontosight.ai Its derivatives have demonstrated a broad spectrum of biological activities, such as antidepressant, antimicrobial, and anti-inflammatory effects. mdpi.comresearchgate.net
The individual importance of bipyridine and piperazine scaffolds is well-established, and their respective contributions to the fields of medicinal chemistry and organic synthesis are profound. The following table summarizes the key attributes and applications of each moiety.
| Scaffold | Key Attributes | Applications in Medicinal Chemistry | Applications in Organic Synthesis |
| Bipyridine | Chelating ligand, forms stable metal complexes, redox activity. wikipedia.org | Development of anticancer agents, photosensitizers for photodynamic therapy. ontosight.ai | Ligands for catalysis, precursors for viologens and supramolecular structures. mdpi.com |
| Piperazine | Improves pharmacokinetic properties (solubility, bioavailability), rigid structural unit. researchgate.net | Core structure in drugs for various conditions (antipsychotics, antihistamines, antivirals). rsc.orgmdpi.com | Versatile building block for creating diverse molecular libraries. researchgate.net |
Evolution of Hybrid Bipyridine-Piperazine Architectures in Compound Design
The recognition of the complementary properties of bipyridine and piperazine moieties has led to the logical evolution of designing hybrid molecules that incorporate both scaffolds. This strategy aims to create novel compounds with synergistic or entirely new functionalities that are not achievable with the individual components alone. The combination of a bipyridine unit, with its potential for metal coordination and electronic activity, and a piperazine ring, with its ability to modulate physicochemical properties and interact with biological targets, offers a powerful approach to molecular design.
Early research into hybrid structures often focused on appending piperazine groups to a bipyridine core to enhance the solubility and biological availability of the resulting compounds. Over time, the design strategies have become more sophisticated, with researchers exploring the impact of the linkage position and the nature of substituents on both the bipyridine and piperazine rings. Studies have shown that combining a pyridine or pyrimidine (B1678525) ring with a piperazine moiety can enhance biological activity. chemenu.comtandfonline.com
The development of synthetic methodologies has played a crucial role in this evolution. Palladium-catalyzed coupling reactions, for instance, have provided efficient means to connect piperazine derivatives to various positions on the bipyridine framework. evitachem.comnih.gov This has enabled the systematic exploration of the structure-activity relationships of these hybrid compounds. For example, derivatives of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide have been synthesized and investigated for their potential in treating metabolic syndrome. nih.gov Furthermore, novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives have been synthesized and shown to induce senescence-associated cell death in liver cancer cells. nih.gov
The evolution of these hybrid architectures can be seen in the increasing complexity and targeted design of the molecules. Researchers are now able to fine-tune the electronic, steric, and pharmacokinetic properties of the compounds to achieve specific biological or material science objectives. This has led to the discovery of bipyridine-piperazine hybrids with potential applications as anticancer agents, highlighting the power of this design strategy.
Overview of Research Approaches for Complex Heterocyclic Compounds
The study of complex heterocyclic compounds like 6-(piperazin-1-yl)-2,4'-bipyridine necessitates a multidisciplinary approach, combining advanced synthetic techniques with a suite of analytical and computational methods to fully characterize their structure and properties.
Synthesis: The construction of such molecules often relies on multi-step synthetic sequences. Common strategies include:
Palladium-Catalyzed Coupling Reactions: These are instrumental for forming the carbon-carbon bond between the two pyridine rings and the carbon-nitrogen bond to introduce the piperazine moiety. evitachem.com
Homocoupling Reactions: These can be used to create the bipyridine core from halogenated pyridine precursors. mdpi.com
Functional Group Interconversions: Post-synthesis modifications are often employed to introduce or alter functional groups on the bipyridine or piperazine rings, allowing for the fine-tuning of the compound's properties. evitachem.com
Characterization and Analysis: Once synthesized, a variety of spectroscopic and analytical techniques are employed to confirm the structure and purity of the compounds. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the connectivity of atoms. numberanalytics.commdpi.com
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation patterns, further confirming the structure. numberanalytics.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule. mdpi.com
Elemental Analysis (CHNS): Confirms the elemental composition of the synthesized compound. mdpi.com
Computational Modeling: In recent years, computational methods have become an indispensable tool in the study of complex heterocycles. These approaches allow researchers to:
Predict Molecular Properties: Techniques like Density Functional Theory (DFT) can be used to predict electronic structure, reactivity, and stability. numberanalytics.com
Simulate Molecular Behavior: Molecular Mechanics (MM) can be employed to study the conformational landscape of flexible molecules. numberanalytics.com
Guide Synthesis and Design: Computational screening can help prioritize synthetic targets and predict potential biological activity.
The integration of these research approaches provides a comprehensive understanding of complex heterocyclic compounds, from their initial design and synthesis to their detailed structural and functional characterization.
Structure
3D Structure
Properties
IUPAC Name |
1-(6-pyridin-4-ylpyridin-2-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-2-13(12-4-6-15-7-5-12)17-14(3-1)18-10-8-16-9-11-18/h1-7,16H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLJTCVRQLLWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Strategies for 6 Piperazin 1 Yl 2,4 Bipyridine and Its Analogs
Precursor Synthesis and Intermediate Derivatization for Bipyridine Formation
The foundation of a successful bipyridine synthesis lies in the efficient preparation of its constituent building blocks. This involves the separate synthesis of appropriately substituted pyridine (B92270) rings and the integration of the piperazine (B1678402) moiety.
The creation of the bipyridine scaffold necessitates two distinct pyridine precursors. For 6-(Piperazin-1-yl)-2,4'-bipyridine, one precursor is a 2-substituted pyridine bearing the piperazine group (or a group that can be converted to it), and the other is a 4-substituted pyridine.
A common strategy begins with commercially available and often inexpensive starting materials, such as aminopyridines. For instance, 2-aminopicolines can be converted into 2-bromopicolines through diazotization followed by a Sandmeyer-type reaction. acs.orgnih.gov These halogenated pyridines are versatile intermediates for subsequent cross-coupling reactions.
Another powerful and modular approach for creating highly substituted pyridines involves a cascade reaction. This method can employ a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate. The resulting 3-azatriene undergoes electrocyclization and subsequent air oxidation to yield the desired pyridine structure. nih.gov This method offers excellent functional group tolerance and flexible control over the substitution pattern. nih.gov
The 4-substituted pyridine building block is often a halopyridine, like 4-bromopyridine, or a pyridine-4-boronic acid or its ester derivative, depending on the chosen cross-coupling strategy.
The introduction of the piperazine ring is a critical step. This is typically achieved through nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring. A common precursor is a pyridine with a halogen atom at the 6-position, such as 2,6-dichloropyridine (B45657) or 2-bromo-6-chloropyridine.
The reaction involves heating the halo-pyridine with an excess of piperazine, often in a solvent like dimethylformamide (DMF) or under neat conditions where piperazine itself can act as the solvent. organic-chemistry.org The use of a base, such as potassium carbonate (K₂CO₃), may facilitate the reaction by scavenging the hydrogen halide byproduct.
Alternatively, for syntheses requiring a protected piperazine, 1-Boc-piperazine or 1-benzylpiperazine (B3395278) can be used. The benzyl (B1604629) group is an effective blocking group that can be removed later via hydrogenolysis. orgsyn.org The synthesis of 1-benzylpiperazine itself can be accomplished by reacting piperazine with benzyl chloride. orgsyn.org
The product of this step is a key intermediate, for example, 1-(6-chloropyridin-2-yl)piperazine (B1586938), which is then ready for the bipyridine-forming cross-coupling reaction.
Cross-Coupling Reactions for Bipyridine Core Construction
The central C-C bond formation that creates the bipyridine linkage is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods have become cornerstones of modern organic synthesis due to their efficiency, mild conditions, and tolerance for a wide array of functional groups. nobelprize.orgresearchgate.netnih.gov
Palladium catalysis is the preeminent tool for constructing bipyridine systems. The Suzuki, Stille, and Negishi reactions are the most frequently employed methods. nobelprize.org
The Suzuki-Miyaura coupling is a highly versatile reaction that pairs an organoboron compound (like a pyridineboronic acid or its ester) with an organohalide (such as a bromopyridine) in the presence of a palladium catalyst and a base. mdpi.com For the synthesis of this compound, this could involve coupling 1-(6-chloropyridin-2-yl)piperazine with pyridine-4-boronic acid. A significant challenge in bipyridine synthesis via Suzuki coupling is the tendency of the bipyridine product to coordinate with the palladium catalyst, leading to catalyst deactivation. mdpi.comresearchgate.net To overcome this, specific ligands, such as those based on bulky phosphines (e.g., XPhos), or more stable boron reagents, like N-phenyldiethanolamine boronic esters, are often used. mdpi.compreprints.org
The Stille coupling utilizes an organotin reagent (e.g., a tributylstannyl-pyridine) and an organohalide. acs.orgmdpi.com This reaction is known for its high reactivity and can be successful even when Suzuki couplings fail. mdpi.com For example, a 2-tributylstannyl-pyridine derivative could be coupled with a 4-bromopyridine. acs.orgnih.gov However, a major drawback is the high toxicity of the organotin compounds and their byproducts. acs.orgmdpi.com
The Negishi coupling is another powerful method, reacting an organozinc reagent with an organohalide. orgsyn.org It is praised for its high yields and excellent functional group tolerance under mild conditions. orgsyn.orgorganic-chemistry.org The synthesis often involves the preparation of a pyridylzinc halide, which then couples efficiently with a halogen-substituted pyridine in the presence of a palladium catalyst like Pd(PPh₃)₄. mdpi.comorganic-chemistry.org
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Bipyridine Synthesis
| Coupling Reaction | Organometallic Reagent | Halide Partner | Typical Catalyst/Ligand | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Suzuki | Pyridine Boronic Acid/Ester | Bromo- or Chloropyridine | Pd(OAc)₂, PdCl₂(dppf), PdCl₂(PPh₃)₂ | Commercially available reagents, low toxicity, stable reagents. mdpi.compreprints.org | Product inhibition of catalyst, instability of some 2-pyridylboronic acids. researchgate.net |
| Stille | Tributylstannyl-pyridine | Bromo- or Iodopyridine | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | High reactivity, good for complex fragments. acs.orgmdpi.com | High toxicity of tin reagents and byproducts. mdpi.com |
| Negishi | Pyridylzinc Halide | Bromo- or Chloropyridine | Pd(PPh₃)₄, Pd(dba)₂/XPhos | High yields, mild conditions, excellent functional group tolerance. mdpi.comorgsyn.orgorganic-chemistry.org | Moisture-sensitive organozinc reagents. |
The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a symmetrical biaryl. organic-chemistry.orgwikipedia.org While historically significant, it typically requires harsh conditions, such as high temperatures and stoichiometric amounts of copper, and is often limited to electron-deficient aryl halides. wikipedia.org
More contemporary methods utilize palladium catalysts for the homocoupling of aryl halides. For instance, combining Pd(OAc)₂ with piperazine as a ligand in DMF can facilitate the homocoupling of bromopyridines to form symmetrical bipyridines. mdpi.comnih.gov This approach is operationally simple, though it may require high temperatures. preprints.org While primarily used for symmetrical bipyridines, modified Ullmann-type conditions can sometimes be adapted for unsymmetrical syntheses, though this is less common. wikipedia.org
Emerging cross-coupling strategies provide alternatives to traditional methods by using different functional groups as coupling handles.
Decarboxylative cross-coupling reactions utilize carboxylic acids, which are abundant and relatively inexpensive feedstocks. wikipedia.org In a relevant approach, a pyridyl carboxylate can be coupled with a bromopyridine under palladium catalysis, often assisted by microwave irradiation, to form a bipyridine. mdpi.comresearchgate.net This reaction proceeds with the extrusion of CO₂, forming a new C-C bond. wikipedia.org
Desulfonylative cross-coupling has gained traction as a robust method to overcome challenges associated with other coupling reactions, particularly problematic Suzuki-Miyaura couplings. acs.org This strategy involves the use of pyridine sulfinate salts or sulfones as coupling partners. For example, 2-pyridyl sulfinate salts can effectively couple with bromopyridines in a palladium-catalyzed reaction, offering a wide scope and applicability to medicinally relevant molecules. mdpi.comsigmaaldrich.com This desulfinative approach highlights the expanding toolkit available for the synthesis of complex heteroaromatics like this compound.
C-H Activation Methodologies for Pyridine Arylation
Direct C-H arylation of pyridines has emerged as a powerful and atom-economical method for the formation of C-C bonds, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. beilstein-journals.org Palladium-catalyzed C-H arylation is a prominent strategy for constructing bipyridine skeletons. mdpi.com These reactions often contend with challenges related to the low reactivity of pyridine C-H bonds and the propensity of the pyridine nitrogen to coordinate with the metal catalyst, potentially inhibiting its activity. nih.goveurekaselect.com
The regioselectivity of pyridine arylation is a critical aspect, influenced by electronic and steric factors. For instance, in palladium-catalyzed reactions, the presence of electron-withdrawing groups on the pyridine ring can direct arylation to specific positions. nih.govnih.govelsevierpure.com For example, 3-substituted pyridines may undergo C4-arylation, while 4-substituted pyridines can be functionalized at the C3-position. nih.gov The choice of ligands, such as 1,10-phenanthroline, can also steer the reaction towards C3-selectivity. researchgate.net
Recent advancements have focused on developing catalyst systems that can overcome the inherent challenges of pyridine C-H activation. nih.gov This includes the use of specific ligands, additives, and reaction conditions to enhance catalytic efficiency and control regioselectivity. nih.govelsevierpure.com For example, the use of aryl triflates as coupling partners in palladium-catalyzed reactions has been shown to achieve regioselective C3-arylation of the pyridine core. researchgate.netoup.com Furthermore, intramolecular C-H arylation strategies have been successfully employed for the synthesis of complex fused heterocyclic compounds containing pyridine rings. beilstein-journals.orgnih.gov
Introduction and Functionalization of the Piperazine Moiety
The piperazine ring is a common feature in many biologically active compounds and its introduction and subsequent modification are key steps in the synthesis of numerous pharmaceutical agents. nih.govnih.govnih.gov
Nucleophilic Aromatic Substitution Reactions
A primary method for introducing a piperazine group onto a pyridine ring is through nucleophilic aromatic substitution (SNAr). youtube.com This reaction typically involves the displacement of a leaving group, such as a halogen (e.g., chlorine), from an activated position on the pyridine ring by the nucleophilic nitrogen of piperazine. nih.govresearchgate.net The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups, which help to stabilize the intermediate Meisenheimer complex. nih.govvaia.com
The reaction of a chloropyridine with piperazine, often in excess and sometimes heated, leads to the formation of the corresponding piperazinyl-pyridine derivative. youtube.comnih.gov For example, the synthesis of pyridinylpiperazine has been achieved by reacting 2-chloro-3-nitropyridine (B167233) with an excess of piperazine under reflux conditions. nih.gov The nitro group in the 3-position makes the 2-position more electrophilic, facilitating the nucleophilic attack by piperazine. nih.gov
| Pyridine Substrate | Piperazine | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Chloro-3-nitropyridine | Piperazine (excess) | Acetonitrile (B52724), reflux, 12h | 1-(3-Nitropyridin-2-yl)piperazine (B1350711) | 65% |
| 2-Chloropyridine | Amine | Heat | 2-Aminopyridine derivative | Not specified |
Piperazine Ring Functionalization and Derivatization
Once the piperazine moiety is attached to the bipyridine core, its secondary amine provides a handle for further functionalization, allowing for the introduction of a wide range of substituents to explore structure-activity relationships. nih.govrsc.org This derivatization is crucial for modulating the pharmacological properties of the final compound. acs.org
Common derivatization strategies involve the reaction of the free N-H group of the piperazine ring with various electrophiles. For instance, acylation with acid chlorides or coupling with carboxylic acids can introduce amide functionalities. Alkylation with alkyl halides can be used to append alkyl chains. These modifications can significantly impact the molecule's properties. nih.gov
Furthermore, more complex fragments can be introduced. For example, the reaction of 1-(3-nitropyridin-2-yl)piperazine with 2-chloro-N-arylacetamides in the presence of a base like potassium carbonate can yield a series of derivatives with varying aryl substituents. nih.gov The exploration of different substituents on the piperazine ring is a key strategy in medicinal chemistry to optimize the biological activity of a lead compound. rsc.orgacs.org
Advanced Synthetic Protocols and Challenges
Chemo-, Regio-, and Stereoselective Synthesis Considerations
Achieving high levels of selectivity is a paramount challenge in the synthesis of polysubstituted heteroaromatic compounds.
Chemoselectivity: In molecules with multiple reactive sites, directing a reaction to a specific functional group is crucial. For instance, in the synthesis of polysubstituted pyridines via sequential Suzuki cross-coupling reactions, the differential reactivity of leaving groups (e.g., -Br vs. -OSO2F vs. -Cl) can be exploited to introduce substituents in a controlled manner. nih.gov The order of reactivity is typically I > Br ≥ OTf >> Cl. nih.gov
Regioselectivity: Controlling the position of substitution on the pyridine and bipyridine rings is essential. As discussed in the C-H activation section, electronic and steric factors of existing substituents, as well as the choice of catalyst and ligands, play a significant role in determining the site of arylation. nih.govnih.govelsevierpure.com For nucleophilic aromatic substitution, the position of the leaving group and the presence of activating groups dictate where the piperazine moiety will be introduced. nih.govvaia.com
Stereoselectivity: When chiral centers are present or introduced, controlling the stereochemistry is critical, particularly for pharmaceutical applications. While the core structure of this compound is achiral, analogs with substituted piperazine rings or other chiral elements would require stereoselective synthetic methods. rsc.orgnih.gov For example, asymmetric syntheses of C-substituted piperazines have been developed to access specific enantiomers. rsc.org
Optimization of Reaction Conditions and Catalyst Systems
The efficiency of the synthetic routes to this compound and its analogs is highly dependent on the optimization of reaction conditions and the selection of appropriate catalyst systems.
For palladium-catalyzed C-H arylation reactions, key parameters to optimize include the choice of palladium precursor (e.g., Pd(OAc)₂), the ligand, the base (e.g., K₃PO₄, Cs₂CO₃), the solvent (e.g., DMF, toluene), and the reaction temperature. mdpi.comnih.govnih.gov The addition of co-catalysts or additives can also significantly improve yields and selectivity. nih.govelsevierpure.com For instance, piperazine itself has been reported as an inexpensive and effective ligand in palladium-catalyzed homocoupling reactions to synthesize bipyridines. mdpi.comeurekaselect.comnih.gov
In the case of nucleophilic aromatic substitution, the temperature, solvent, and the presence of a base can influence the reaction rate and outcome. The choice of base is critical in reactions where the piperazine needs to be deprotonated or to neutralize acid byproducts. nih.gov
The development of robust and efficient catalyst systems is an ongoing area of research. For example, dinuclear palladium pincer complexes have been developed for the synthesis of bipyridine compounds through a combination of decarboxylation and C-H activation. mdpi.com The goal of optimization is to achieve high yields, minimize side products, and ensure the scalability of the synthesis for potential applications. nih.govresearchgate.net
| Reaction Type | Key Parameters for Optimization | Examples of Catalysts/Reagents |
|---|---|---|
| Palladium-Catalyzed C-H Arylation | Catalyst precursor, ligand, base, solvent, temperature, additives | Pd(OAc)₂, P(n-Bu)Ad₂, 1,10-phenanthroline, K₃PO₄, Cs₂CO₃, PivOH |
| Nucleophilic Aromatic Substitution | Temperature, solvent, base, stoichiometry of reactants | Excess piperazine, K₂CO₃, Acetonitrile, Heat |
| Suzuki Cross-Coupling | Palladium catalyst, ligand, base, solvent | PdCl₂(PPh₃)₂, Pd-PEPPSI-IPr, aqueous ethanol |
Electrochemical Synthesis Approaches
Electrochemical synthesis represents a burgeoning field in organic chemistry, offering environmentally benign and cost-effective alternatives to traditional synthetic methods. mdpi.com For complex heterocyclic molecules such as this compound, electrochemical approaches are not yet widely established. However, the principles underlying their potential application can be inferred from studies on the electrochemical synthesis of bipyridine analogs and the electrochemical behavior of piperazine derivatives. These studies provide a foundational understanding for the future development of direct electrochemical routes to this compound.
Research into the electrochemical synthesis of bipyridine cores has demonstrated the viability of electroreductive coupling reactions. For instance, nickel-catalyzed electroreductive homocoupling of bromopyridines has been successfully performed in an undivided cell using a zinc or iron anode, proving to be a simple and efficient method. mdpi.com Another innovative approach involves the electrochemical intramolecular coupling of N,N'-dipyridylurea derivatives to yield bipyridines. mdpi.com This reaction is typically conducted in a divided H-cell with graphite (B72142) electrodes, highlighting the versatility of electrochemical setups. mdpi.com
The electrochemical behavior of the piperazine moiety is also a critical consideration. Studies on the electrochemical oxidation of piperazine indicate that it does not readily undergo homopolymerization but can be oxidized to form ketopiperazines. mdpi.com At higher potentials, ring-opening and overoxidation can occur, leading to the formation of amides and isocyanates. mdpi.com Further insights come from the cyclic voltammetry of more complex molecules containing the piperazine ring, such as piperazinyl amidrazones, which have been studied for their redox behavior. researchgate.net
The following tables summarize key findings from electrochemical studies on bipyridine and piperazine analogs, which inform the potential electrochemical synthesis strategies for this compound.
Table 1: Electrochemical Synthesis Methods for Bipyridine Analogs
| Reaction Type | Starting Materials | Catalyst / Electrode System | Key Findings | Reference |
| Electroreductive Homocoupling | Bromopyridines | Ni-catalyst, Zn or Fe anode (undivided cell) | Efficiently synthesizes heterocoupled bipyridine products under simple conditions. | mdpi.com |
| Intramolecular Coupling | N,N'-Dipyridylureas | Graphite electrodes (H-cell) | Demonstrates an effective electrochemical transformation via an intermolecular reaction pathway. | mdpi.com |
Table 2: Representative Electrochemical Data for Piperazinyl Analogs
This table presents cyclic voltammetry data for piperazinyl amidrazone derivatives, illustrating the redox properties of the piperazine moiety within a larger molecular framework. The experiments were conducted using a glassy carbon electrode in DMF containing 0.050 M TMABF4. researchgate.net
| Compound | Description | Cathodic Peak Potentials (V) | Anodic Peak Potentials (V) | Reference |
| 4a | 1-(4-methylpiperazin-1-yl)-1,2-propandione, 1-[2-(4-chlorophenyl)hydrazone] | -1.89, -2.56, -2.75 | -0.35 | researchgate.net |
While direct electrochemical synthesis of this compound is a developing area, these analogous studies on bipyridine formation and piperazine reactivity provide a strong basis for future research. The combination of metal-catalyzed electroreductive coupling of a suitable chloropyridine with a piperazine-substituted pyridine precursor represents a plausible, albeit currently unreported, synthetic route.
Structure Activity Relationship Sar Investigations of 6 Piperazin 1 Yl 2,4 Bipyridine Analogs
Conformational Analysis and its Impact on Ligand-Target Interactions
The three-dimensional conformation of a ligand is paramount for its effective binding to a biological target. For analogs of 6-(piperazin-1-yl)-2,4'-bipyridine, the rigidity of the piperazine (B1678402) ring is a key determinant of biological activity. Studies on related piperazine-containing compounds have shown that maintaining a certain level of rigidity in the piperazine moiety is often essential for potent activity. The loss of activity in molecules with more flexible systems highlights the importance of the piperazine ring in maintaining an optimal conformation for target interaction. researchgate.net
In some cases, decreased conformational flexibility can lead to an increase in potency. polyu.edu.hk This may be due to the pre-organization of the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target. For instance, the introduction of bicyclic systems like 2,5-diazabicyclo[2.2.1]heptane (DBH) in place of a simple piperazine ring has been explored. researchgate.net The increased rigidity of the DBH system can lead to better binding affinity compared to their piperazine counterparts. researchgate.net Spectroscopic analysis of some piperazine derivatives has suggested the presence of specific conformers stabilized by intramolecular interactions, which can influence their biological profile. clockss.org
Influence of Substituents on the Bipyridine Core
The bipyridine core of this compound serves as a crucial scaffold, and substitutions on this ring system can profoundly affect the molecule's biological activity through various mechanisms.
The specific placement of substituents on the bipyridine core can lead to significant differences in biological efficacy. The spatial arrangement of hydrophobic and hydrophilic groups is essential for modulating antimicrobial efficacy and selectivity against bacterial versus mammalian membranes. nih.gov In studies of biphenyl (B1667301) peptidomimetic amphiphiles, which share a similar biaryl core, positional isomers exhibited markedly different activities against various bacterial strains. nih.gov For example, moving a key functional group from one position to another on the aromatic rings resulted in up to an eight-fold increase in efficacy against certain Gram-negative bacteria. nih.gov Similarly, for other heterocyclic compounds, the position of attachment to other moieties has been shown to influence binding affinity for biological targets. nih.gov These findings underscore that the specific substitution pattern on the bipyridine rings of this compound analogs is a critical factor in determining their biological activity spectrum.
Both the electronic nature and the size of substituents on the bipyridine core play a significant role in the activity of this compound analogs. In related bipyridine-ligated metal complexes, the introduction of bulky substituents in the 6 and 6'-positions was found to impact the properties and catalytic performance of the complexes. nih.gov While bulkier groups can sometimes offer stability, they can also hinder the coordination of the ligand to its target. nih.gov
The electronic effects of substituents can also modulate activity. Studies on substituted pyridazines have shown that the method can tolerate both electron-rich and electron-poor substrates. nih.gov However, the electronic properties of N-substitutions on a piperazine ring can tune the basicity of the piperazine, which in turn can affect binding affinity. acs.org For example, the introduction of a trifluoroethyl group, a strongly electron-withdrawing group, on a piperazine nitrogen resulted in a more than 100-fold reduction in potency in one study. acs.org
| Substituent Effect | Observation on Analogous Compounds | Potential Implication for this compound Analogs |
| Steric Bulk | Increased steric hindrance around a metal center can inhibit the formation of active complexes. nih.gov | Bulky substituents on the bipyridine core may hinder binding to a biological target. |
| Electronic Nature | Both electron-rich and electron-poor substituents on a pyridazine (B1198779) ring were tolerated in a catalytic system. nih.gov | A range of electronically diverse substituents may be tolerated on the bipyridine core. |
| Positional Isomerism | The spatial arrangement of functional groups on a biphenyl core significantly impacts antibacterial efficacy. nih.gov | The position of substituents on the bipyridine rings will likely have a major effect on biological activity. |
Role of the Piperazine Moiety and its N-Substitutions
The piperazine ring is a common scaffold in medicinal chemistry, often used to improve pharmacokinetic properties or to correctly position pharmacophoric groups for target interaction. mdpi.com
Substitutions on the nitrogen atom of the piperazine ring (N-substitutions) are a key strategy for modulating the binding affinity and selectivity of ligands. Research on various piperazine-containing compounds has demonstrated that the nature of the N-substituent is critical. For a series of dopamine (B1211576) D3 receptor ligands, it was shown that N-substitution on the piperazine ring can accommodate a variety of substituted indole (B1671886) rings, and that a direct connection of the heterocyclic ring to the piperazine is not always necessary to maintain high affinity and selectivity. nih.gov
The basicity of the piperazine nitrogen can also be tuned by the N-substituent, which can have a significant impact on potency. acs.org Furthermore, in a series of betulinic acid derivatives, an amide formed between a piperazine and the triterpenoid's carboxylic acid was generally more beneficial for antiviral activity than an ester linkage. nih.gov The side chain attached to the piperazine was found to be crucial for anti-HIV activity, with an appropriate side chain optimizing activity and an unfavorable one abolishing it. nih.gov
| Compound Series | N-Substitution Modification | Effect on Activity | Reference |
| Dopamine D3 Ligands | Introduction of various substituted indole rings via a linker. | Maintained high affinity and selectivity for the D3 receptor. | nih.gov |
| KRAS Inhibitors | Varied electronic properties of N-substituents. | Tuning the basicity of the piperazine affected potency. | acs.org |
| Betulinic Acid Derivatives | Comparison of amide vs. ester linkage at the piperazine. | Amide linkage was generally more beneficial for antiviral activity. | nih.gov |
Modifications to the piperazine ring itself, beyond N-substitution, can have profound pharmacological consequences. Replacing the piperazine ring with other cyclic or acyclic moieties often leads to a significant change in biological activity. For instance, in a series of telomerase inhibitors, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group resulted in a noticeable decrease in activity. tandfonline.comnih.gov
In another study on inhibitors of Mycobacterium tuberculosis, modifying the piperazine ring by introducing a methyl group at the 3-position led to a profound loss of both biochemical and whole-cell activity. nih.gov Similarly, replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer resulted in the loss of whole-cell activity while retaining some enzymatic activity. nih.gov Conversely, creating more rigid structures, such as incorporating the piperazine into a bicyclic system, has been explored to potentially enhance binding affinity due to the reduced conformational freedom. researchgate.net The structural complexity of the piperazine moiety is also evident in a number of FDA-approved drugs, where the piperazine ring is part of a more complex polycyclic structure. mdpi.com
| Piperazine Modification | Resulting Effect on Activity | Compound Class/Target | Reference |
| Replacement with morpholine or pyrrolidine | Noticeable decrease in activity. | Chromen-4-one derivatives as telomerase inhibitors. | tandfonline.comnih.gov |
| Introduction of a methyl group on the ring | Profound loss of activity. | Inhibitors of M. tuberculosis IMPDH. | nih.gov |
| Replacement with a flexible ethylenediamine spacer | Loss of whole-cell activity. | Inhibitors of M. tuberculosis IMPDH. | nih.gov |
| Incorporation into a rigid bicyclic system | Suggested to potentially improve binding ability. | Nucleozin analogs. | researchgate.net |
Linker Region Analysis and its Contribution to SAR
The piperazine linker in this compound and its analogs is a key determinant of their biological activity. Investigations into modifications of this linker region have provided valuable data on the structural requirements for optimal interactions with their biological targets.
A study on a series of piperazine-linked aminopyridine analogs highlighted the significance of substitutions on the piperazine nitrogen atom. The parent compound with an unsubstituted piperazine showed baseline activity. However, the introduction of lipophilic groups at this position led to a notable enhancement in activity. Specifically, the addition of benzyl (B1604629) or phenylethyl groups resulted in analogs with improved potency. researchgate.net This suggests that a lipophilic pocket exists in the binding site of the target protein, and the interaction with these substituted groups is beneficial for activity. researchgate.net
The structure-activity relationship (SAR) of these analogs is detailed in the table below, showcasing the impact of different substituents on the piperazine linker.
| Compound | Substituent on Piperazine Nitrogen | Relative Activity |
|---|---|---|
| Analog 1 (Parent Compound) | H | Baseline |
| Analog 2 | Benzyl | Improved |
| Analog 3 | Phenylethyl | Improved |
Enantioselectivity Studies and Chiral Recognition
While specific enantioselectivity studies on this compound were not found in the reviewed literature, the broader classes of chiral bipyridine and piperazine derivatives have been the subject of extensive investigation in the context of chiral recognition and enantioselective catalysis. These studies provide a framework for understanding how chirality could influence the activity of this compound if a chiral center were introduced.
Chiral receptors based on ruthenium(II) with amide bipyridine ligands have been synthesized and studied for their ability to recognize chiral anions. jcu.edu.au Although significant chiral discrimination was not observed in dimethyl sulfoxide (B87167) (DMSO-d6) using 1H NMR titration, these studies lay the groundwork for designing bipyridine-based chiral hosts. jcu.edu.au
Furthermore, novel chiral piperazine derivatives have been successfully used as ligands in enantioselective reactions, such as the Henry reaction. researchgate.net Tridentate Schiff bases synthesized from piperazine-amine and substituted salicylaldehydes have been shown to catalyze the addition of nitromethane (B149229) to various aldehydes with high yields and enantioselectivities. researchgate.net
In the realm of organocatalysis, a series of new bipyridine-based chiral organocatalysts have been developed for the enantioselective Henry reaction, achieving high yields and excellent enantioselectivities. rsc.org This underscores the potential of the bipyridine scaffold in mediating stereoselective transformations.
Moreover, chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one, which share a pyridine (B92270) motif, have been synthesized and their copper(II) complexes evaluated as catalysts in asymmetric Henry reactions. nih.gov The enantioselectivity of these catalysts was found to be highly dependent on the relative configuration of the ligand. nih.gov These findings collectively highlight the importance of stereochemistry in the design of bioactive molecules containing bipyridine and piperazine moieties and suggest that the introduction of chirality into this compound could lead to enantiomers with differential biological activities.
Molecular Interactions and Biological Mechanisms of Action
Target Identification and Validation Strategies
Identifying the molecular targets of a compound is the foundational step in understanding its pharmacological profile. Strategies for target identification often involve screening the compound against a panel of known biological molecules, such as enzymes and receptors, to determine binding affinity and functional effects.
Enzyme inhibition assays are a crucial method for identifying molecular targets. Research has shown that analogs of 6-(Piperazin-1-yl)-2,4'-bipyridine can act as inhibitors for specific enzymes.
C1s Protease: A related compound, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1), has been identified as a selective and competitive inhibitor of C1s protease, a key enzyme in the classical complement pathway. nih.govnih.govresearchgate.netresearchgate.net This pathway is a critical component of the innate immune system. nih.govresearchgate.net Biochemical experiments demonstrated that this analog binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM and competitively inhibits its enzymatic activity with an inhibition constant (Ki) of about 5.8 μM. nih.govnih.govresearchgate.net The identification of this molecule stemmed from a virtual screen designed to find small molecules that interact with the C1s substrate recognition site. nih.govnih.govresearchgate.net
Autotaxin (ATX): Autotaxin is an enzyme that produces the signaling lipid lysophosphatidic acid (LPA). biorxiv.org While direct inhibition studies on this compound are not specified, the development of ATX inhibitors is a significant area of research, with some inhibitors designed to bind within the enzyme's tunnel or active site. biorxiv.org
No specific inhibitory data was found in the search results for this compound against SmMLL-1 or MARK4.
Receptor binding assays measure the affinity of a ligand for a particular receptor. The piperazine (B1678402) and bipyridine moieties are common scaffolds in ligands developed for dopamine (B1211576) receptors.
Dopamine D2, D3, and D4 Receptors: The 1,4-disubstituted aromatic piperazine structure is a well-established pharmacophore for dopamine receptors. nih.govmdpi.com Compounds with this core structure have been extensively evaluated for their binding affinity at D2-like dopamine receptors (D2, D3, and D4). mdpi.combioon.com.cn Many ligands exhibit high affinity for the D3 receptor subtype, with varying degrees of selectivity over the D2 receptor. mdpi.com For instance, certain N-phenylpiperazine analogs show high D3 affinity (Ki values as low as 0.2 nM) with over 150-fold selectivity against the D2 receptor. mdpi.com The development of ligands with high affinity and selectivity for the D4 receptor has also been a focus, as this receptor is implicated in various neurological conditions. nih.gov The affinity and selectivity are often fine-tuned by modifying the substituents on the piperazine and aromatic rings. mdpi.comresearchgate.net
| Compound Class | Target Receptor | Binding Affinity (Ki) | Selectivity Profile | Reference |
|---|---|---|---|---|
| N-phenylpiperazine analogs | Dopamine D3 | ~0.2 nM - 43 nM | Can exhibit >150-fold selectivity over D2 receptors | mdpi.com |
| Aripiprazole-related compounds | Dopamine D2 | < 10 nM | Also show high affinity for D3 receptors | bioon.com.cn |
| 1,4-Disubstituted aromatic piperazines | Dopamine D4 | High affinity | Can be designed for extreme D4 selectivity | nih.gov |
Investigation of Molecular Mechanisms
Beyond target identification, it is vital to understand how a compound interacts with its target and the downstream consequences of this interaction.
Ligands can bind to a receptor at the primary (orthosteric) site, where the endogenous ligand binds, or at a secondary (allosteric) site. nih.govnih.gov
Orthosteric Binding: Most traditional drugs are orthosteric, directly competing with the natural substrate or ligand to block its action. nih.gov For the C1s protease inhibitor 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, the mechanism is competitive inhibition, indicating it binds to the active site (an orthosteric interaction) and prevents the substrate from binding. nih.govnih.govresearchgate.net
Allosteric Modulation: Allosteric modulators bind to a site distinct from the orthosteric pocket, inducing a conformational change that alters the receptor's activity. nih.govfrontiersin.org This can offer greater subtype selectivity, as allosteric sites are generally less conserved across receptor families than orthosteric sites. mdpi.comacs.org While the piperazine scaffold is present in known allosteric modulators of G protein-coupled receptors (GPCRs), specific studies classifying this compound as an allosteric versus orthosteric ligand for dopamine receptors were not identified in the search results. mdpi.comacs.org
Understanding the precise interactions between a ligand and its protein target is crucial for rational drug design. This is often achieved through methods like X-ray crystallography and computational modeling.
A 1.8 Å resolution crystal structure of the C1s protease in complex with the inhibitor 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) has been solved. nih.govresearchgate.net This structural data reveals the physical basis for its inhibitory activity and provides a detailed map of the interactions within the C1s substrate recognition site, guiding the development of more potent analogs. nih.govnih.gov
For dopamine D4 receptors, molecular modeling and mutation studies have identified a common recognition pattern for D4-selective ligands containing the 1,4-disubstituted aromatic piperazine core. nih.gov These studies highlight the importance of favorable interactions with specific amino acid residues, such as a phenylalanine at position 2.61, within the receptor's binding-site crevice. nih.gov
The binding of a ligand to its target initiates a cascade of intracellular events known as a signaling pathway.
Complement Pathway Inhibition: The inhibition of C1s protease by its specific inhibitor, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, directly blocks the classical complement pathway. nih.govnih.govresearchgate.net This has been demonstrated functionally through assays showing dose-dependent inhibition of complement activation and the cleavage of downstream components like C2 and C4. nih.govnih.govresearchgate.net The classical pathway is initiated by the C1 complex, and by targeting C1s, the entire downstream cascade leading to inflammation and cell lysis can be halted. nih.govresearchgate.net
Dopamine Receptor Signaling: Ligands for D2-like dopamine receptors can act as agonists, antagonists, or partial agonists, each producing a different downstream signal. For example, some D2/D3 receptor agonists stimulate the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Other functionally selective ligands can preferentially activate certain pathways over others, such as favoring β-arrestin recruitment over G-protein-mediated signaling, which is a key area of investigation for developing novel antipsychotics. bioon.com.cn
Selectivity and Polypharmacology Research
The selectivity of a chemical compound for its intended biological target over other potential targets is a critical factor in drug discovery and chemical biology. High selectivity can minimize off-target effects and associated toxicities, while in some cases, a well-characterized "polypharmacology," or the ability to modulate multiple targets, can be therapeutically advantageous. For scaffolds related to this compound, which combines the piperazine and bipyridine motifs, extensive research has been conducted to understand and engineer their selectivity profiles.
Off-target binding analysis is a crucial step in the characterization of any potential therapeutic agent or chemical probe. The piperazine and bipyridine moieties present in this compound are common pharmacophores that can interact with a wide range of biological targets. Therefore, compounds incorporating these scaffolds are often screened against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme families to identify potential off-target interactions.
For instance, research on imidazo[4,5-b]pyridine-based kinase inhibitors, which also feature a piperazinyl-pyridine core, has revealed dual inhibitory activity. One such compound, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine , was found to be a potent inhibitor of both FLT3 and Aurora kinases. nih.govacs.org This polypharmacology can be beneficial, as in the case of treating Acute Myeloid Leukemia (AML) where both kinases are relevant targets. nih.govacs.org
The piperazine ring itself is a well-known driver of certain off-target effects. For example, the basic nitrogen center of the piperazine moiety has been implicated in affinity for the hERG (human Ether-à-go-go-Related Gene) ion channel, an interaction that can lead to cardiac toxicity. acs.org In the optimization of imidazo[4,5-b]pyridine kinase inhibitors, replacement of the N-methylpiperazine group with a morpholine (B109124) ring was shown to be advantageous in reducing hERG affinity. acs.org
Furthermore, derivatives containing the piperazine scaffold have been designed to target specific receptors with high affinity. A compound designed as a calcium agonist, 2-amino-1,4-dihydro-4-(2-[-4[4-(2-methoxyphenyl)-1-piperazinyl]-butylsulfinyl]phenyl)-6-methyl-5-nitro-3-pyridine carboxylic acid methyl ester (XB513) , also demonstrated significant antagonistic properties at the alpha-1 adrenergic receptor. nih.gov This dual activity highlights the potential for polypharmacology within this chemical class. nih.gov
The following table summarizes off-target binding data for compounds structurally related to this compound, illustrating the concept of polypharmacology and off-target screening.
| Compound Name/Scaffold | Primary Target(s) | Off-Target(s) | Observed Effect/Affinity |
| 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | Aurora-A/B Kinases | FLT3 Kinase | Potent dual inhibition (Kd = 7.5 nM for Aurora-A, 6.2 nM for FLT3) nih.govacs.org |
| Imidazo[4,5-b]pyridine with N-methylpiperazine | Aurora Kinases | hERG ion channel | Affinity for hERG driven by the piperazine basic center acs.org |
| XB513 | Calcium Channels | Alpha-1 Adrenergic Receptor | Dual calcium agonist (IC50 = 1.2 µM) and alpha-1 antagonist (IC50 = 29 nM) nih.gov |
| (-)-34 (Benzothiazole-piperazine derivative) | Dopamine D3 Receptor | Dopamine D2 Receptor | High selectivity for D3 (Ki = 0.92 nM) over D2 (D2/D3 selectivity = 253) nih.gov |
The development of highly selective research tools is paramount for dissecting complex biological pathways. The this compound scaffold serves as a valuable starting point for creating such tools. Through systematic structure-activity relationship (SAR) studies, medicinal chemists can modify the core structure to enhance potency and selectivity for a single, desired target.
A prime example of this approach is the development of selective inhibitors for the TYK2 kinase. Starting from a lead molecule, researchers utilized structure-based design to introduce modifications that improved TYK2 potency while increasing selectivity against other Janus kinases (JAKs) like JAK1 and JAK2. nih.gov This process often involves iterative chemical synthesis and biological testing to identify substituents that favor binding to the target of interest and disfavor binding to related off-targets.
Similarly, the development of ligands for the muscarinic acetylcholine (B1216132) receptor M4 (M4) has benefited from the exploration of pyrazol-4-yl-pyridine derivatives. nih.gov These efforts led to the discovery of selective positive allosteric modulators (PAMs), which are valuable tools for studying receptor function. The optimization process resulted in a compound suitable for development into a positron emission tomography (PET) radioligand, a powerful tool for in vivo imaging of the M4 receptor in the brain. nih.gov
The creation of selective probes often involves the synthesis of a library of related compounds to explore the chemical space around a lead scaffold. For instance, a library of polydentate chelators was synthesized based on a 6-amino-6-methyl-1,4-perhydrodiazepine core to develop agents for various diagnostic imaging techniques. rsc.org This highlights how a central scaffold can be systematically functionalized to create a diverse set of molecules with tailored properties.
The table below provides examples of how related scaffolds have been optimized to generate selective research tools.
| Scaffold/Compound Class | Target | Key Optimization Strategy | Outcome |
| 4-Aminopyridine Benzamide Scaffold | TYK2 Kinase | Structure-based design with specific substitutions (e.g., 2,6-dichloro-4-cyanophenyl) | Improved TYK2 potency and selectivity over JAK1/JAK2 nih.gov |
| Pyrazol-4-yl-pyridine Derivatives | Muscarinic M4 Receptor | SAR studies to develop selective Positive Allosteric Modulators (PAMs) | Identification of a selective M4 ago-PAM suitable for development as a PET imaging agent nih.gov |
| Benzothiazole-piperazine Hybrids | Cholinesterases and Aβ Aggregation | Rational design of multifunctional ligands | Development of compounds with balanced activities for potential Alzheimer's disease therapy nih.govrsc.org |
| 6-Amino-6-methyl-1,4-perhydrodiazepine | Metal Ions (for imaging) | Selective functionalization of the core to create a library of chelators | Generic protocol for preparing polydentate ligands for MRI, PET, and SPECT rsc.org |
Preclinical Pharmacological Investigations and Efficacy Models
In Vitro Pharmacological Profiling
In vitro profiling provides the initial characterization of a compound's biological activity at the molecular and cellular level. This is achieved through a suite of assays that measure interactions with specific targets and subsequent cellular responses.
Cell-based functional assays are critical for elucidating how "6-(Piperazin-1-yl)-2,4'-bipyridine" modulates G-protein coupled receptors (GPCRs), a major class of drug targets. These assays move beyond simple binding affinity to measure the functional consequences of receptor engagement.
GTPγS Binding Assays: The binding of guanosine (B1672433) triphosphate (GTP) to G-proteins is a pivotal step in GPCR signal transduction. GTPγS binding assays utilize a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, to quantify the activation of G-proteins following agonist stimulation of a GPCR. nih.gov These assays are performed on membrane preparations and can effectively differentiate between agonists, which stimulate [³⁵S]GTPγS binding, and antagonists or inverse agonists. nih.govnih.gov The assay is a valuable tool for determining the potency and efficacy of a compound in initiating G-protein-mediated signaling pathways. nih.gov
β-Arrestin Recruitment Assays: GPCR signaling is not limited to G-protein activation; the recruitment of β-arrestin proteins represents an alternative and equally important pathway. nih.gov β-arrestin recruitment leads to receptor desensitization, internalization, and the initiation of distinct signaling cascades. Assays to measure β-arrestin recruitment are crucial for identifying "biased ligands"—compounds that preferentially activate either the G-protein or the β-arrestin pathway. nih.govnih.gov This biased agonism may offer therapeutic advantages. nih.gov Several technologies are available for this purpose, including enzyme fragment complementation (EFC) assays like the PathHunter system, which generate a chemiluminescent signal upon receptor-β-arrestin interaction. nih.govfrontiersin.orgyoutube.com
Below is a comparison of common β-arrestin assay technologies.
Interactive Table: Comparison of β-Arrestin Recruitment Assay Technologies
| Technology | Principle | Signal | Throughput | Key Advantage |
|---|---|---|---|---|
| PathHunter | Enzyme Fragment Complementation (β-galactosidase) nih.gov | Chemiluminescence | High | Homogeneous, widely used for screening nih.gov |
| Tango Assay | Protease cleavage and transcription factor activation nih.gov | Luminescence | High | Measures a downstream transcriptional response |
| Transfluor | Fluorescently-tagged β-arrestin translocation nih.gov | Fluorescence Imaging | Medium | Provides spatial information on arrestin movement |
| ClickArr | Luciferase Fragment Complementation (Click Beetle) frontiersin.org | Bioluminescence | High | Allows simultaneous measurement of β-arrestin 1 and 2 recruitment frontiersin.org |
Biochemical assays are employed to determine if "this compound" directly affects the activity of specific enzymes, which is another major mechanism for drug action. These assays typically use purified enzymes and substrates to measure the rate of product formation in the presence of the test compound. This allows for the calculation of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀), which quantifies the compound's potency. While specific enzymatic targets for "this compound" are not detailed in the available literature, this type of profiling is a standard component of preclinical characterization.
Interactive Table: Illustrative Data from Biochemical Enzyme Inhibition Assays
| Target Enzyme | Compound | Activity | IC₅₀ (nM) |
|---|---|---|---|
| Enzyme X | Compound A | Inhibition | 150 |
| Enzyme Y | Compound A | No significant activity | >10,000 |
In Vivo Preclinical Efficacy Models (Animal Models for mechanistic and proof-of-concept studies)
In vivo studies in animal models are essential for demonstrating the therapeutic potential of a compound in a complex biological system. These models are designed to mimic aspects of human diseases and provide proof-of-concept for a compound's efficacy.
Animal models are instrumental in evaluating compounds for neuropsychiatric indications like depression and schizophrenia.
Depression Models: The chronic unpredictable mild stress (CUMS) model is widely used as it exposes rodents to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia, a core symptom of depression. nih.gov Another model involves olfactory bulbectomy in rats, which leads to behavioral deficits that can be reversed by chronic antidepressant treatment. nih.gov For example, a piperazine-containing compound, 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, demonstrated antidepressant-like effects in both the forced swim test and the olfactory bulbectomy model. nih.gov
Schizophrenia Models: These models often rely on pharmacologically induced states. For instance, hyperactivity of the dopamine (B1211576) system, thought to underlie psychosis, can be modeled by administering dopamine agonists. nih.gov Alternatively, the hypofunction of the NMDA receptor, which mimics negative and cognitive symptoms, can be induced with antagonists like phencyclidine (PCP) or ketamine. nih.gov
Fibrotic diseases, characterized by excessive scarring of organs like the lungs and liver, can be studied using various animal models.
Pulmonary Fibrosis: The most common model involves intratracheal administration of the anti-cancer agent bleomycin (B88199) to rodents. nih.govscireq.com This induces lung injury, inflammation, and subsequent fibrosis, which can be quantified by measuring lung collagen content (via hydroxyproline (B1673980) levels) and histological analysis. kcl.ac.uk Models using silica (B1680970) instillation or radiation are also employed to study different aspects of the fibrotic process. nih.govnih.gov
Liver Fibrosis: Chemical induction with agents like carbon tetrachloride (CCl₄) or thioacetamide (B46855) (TAA) is a common method to induce chronic liver injury and fibrosis in animal models. nih.gov These models are crucial for testing the efficacy of potential anti-fibrotic therapies. nih.gov Furthermore, novel in vitro platforms using pluripotent stem cells are being developed to model progressive fibrosis and screen for anti-fibrotic molecules. nih.gov
Interactive Table: Common Animal Models for Preclinical Fibrosis Research
| Disease | Model | Inducing Agent | Species | Key Endpoints |
|---|---|---|---|---|
| Pulmonary Fibrosis | Bleomycin-Induced Fibrosis nih.gov | Bleomycin | Mouse, Rat | Hydroxyproline content, Ashcroft score, Histology |
| Pulmonary Fibrosis | Silicosis nih.gov | Crystalline Silica | Mouse | Fibrotic nodules, Inflammasome activation nih.gov |
| Liver Fibrosis | Toxin-Induced Fibrosis nih.gov | Carbon Tetrachloride (CCl₄) | Mouse, Rat | Liver enzyme levels, Collagen deposition, Histology |
| Liver Fibrosis | Diet-Induced NASH | High-Fat/High-Sugar Diet | Mouse | Steatosis, Inflammation, Fibrosis |
The evaluation of compounds for activity against parasitic diseases relies on both in vitro culture systems and in vivo infection models.
Leishmaniasis: Preclinical testing involves in vitro screening against both the promastigote (vector stage) and amastigote (host stage) forms of Leishmania parasites, such as L. donovani and L. infantum. nih.gov In vivo efficacy is then assessed in rodent models, like hamsters, which can develop visceral or cutaneous forms of the disease depending on the parasite species used. dtic.milnih.gov
Chagas Disease: Efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, is initially assessed in vitro. Promising compounds, such as series of disubstituted piperazines, have advanced to in vivo proof-of-concept studies in mouse models of infection. nih.gov
Schistosomiasis: In vitro screens against different life stages of Schistosoma parasites, such as the schistosomula and adult worms, are used to identify active compounds. nih.gov For instance, a scaffold related to the subject compound, 6-(piperazin-1-yl)-1,3,5-triazine, showed broad anti-schistosomal activity. nih.govwellcomeopenresearch.org
Models for Complement Pathway Modulation
The complement system, a critical component of the innate immune system, plays a vital role in defending against pathogens. However, its dysregulation can lead to inflammation and tissue damage, implicating it in a variety of diseases. The classical pathway (CP) is one of the three main activation routes of the complement system and is a key driver in many complement-mediated pathologies. nih.gov The initiation of the CP involves the C1 complex, which is composed of the recognition molecule C1q and the proteases C1r and C1s. nih.gov Activated C1s is responsible for cleaving downstream components C4 and C2, making it a prime therapeutic target for inhibiting the classical pathway. nih.gov
While direct preclinical studies on this compound's effect on the complement pathway are not extensively documented in publicly available literature, research on structurally analogous compounds provides significant insight into its potential mechanism of action. A notable example is the compound 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) , which shares a core 6-(piperazin-1-yl)pyridine structure. This analog has been identified as a selective, competitive, small-molecule inhibitor of the C1s protease. nih.gov
Preclinical investigations utilized several in vitro models to establish the inhibitory activity of compound A1 on the classical complement pathway. nih.gov These functional assays are crucial for determining the efficacy and mechanism of potential complement modulators. The models demonstrated that A1 dose-dependently inhibits CP activation through various triggers. nih.gov
Key preclinical assays used to demonstrate the inhibition of the classical complement pathway are summarized below. These models are standard for evaluating complement-inhibiting compounds and would be applicable for testing this compound. hycultbiotech.comnih.govhycultbiotech.comnih.govfrontiersin.org
Table 1: Preclinical In Vitro Models for Classical Complement Pathway Modulation
| Assay Type | Description | Key Findings for Analog (A1) |
|---|---|---|
| Pathway-Specific ELISA | An enzyme-linked immunosorbent assay designed to specifically measure the activation of the classical pathway by detecting the deposition of the C5b-9 membrane attack complex (MAC). Wells are typically coated with an activator of the CP, such as human IgM. nih.govhycultbiotech.com | Compound A1 demonstrated dose-dependent inhibition of CP activation in this specific ELISA format. nih.gov |
| Hemolytic Assay | This assay measures the lysis of antibody-sensitized sheep erythrocytes, a classic method to assess the functional integrity of the entire classical complement pathway. Inhibition of lysis indicates a disruption in the cascade. | Compound A1 effectively inhibited the CP-driven lysis of antibody-sensitized sheep erythrocytes. nih.gov |
| Immune Complex-Driven Activation | Uses immune complexes, such as those formed by heparin and platelet factor 4 (implicated in heparin-induced thrombocytopenia), to trigger the classical pathway in normal human serum. | A1 was shown to inhibit CP activation initiated by these clinically relevant immune complexes. nih.gov |
| C2 Cleavage Assay | A biochemical assay that directly measures the enzymatic activity of C1s by monitoring the cleavage of its natural substrate, C2. | The compound was found to inhibit the cleavage of C2 by C1s, confirming its mechanism of action as a C1s protease inhibitor. nih.gov |
| Direct Binding Assay | Biochemical experiments, such as those using surface plasmon resonance or isothermal titration calorimetry, are used to confirm direct binding of the inhibitor to the target protein (C1s). | Biochemical experiments confirmed that A1 binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM and competitively inhibits its activity with an inhibition constant (Ki) of about 5.8 μM. nih.gov |
These models collectively provide a robust preclinical framework for evaluating the potential of compounds like this compound as modulators of the classical complement pathway. The findings for its close analog suggest a promising, mechanistically defined approach to treating complement-driven diseases. nih.gov
Research on Potential Therapeutic Applications (Conceptual, Preclinical Stage)
The this compound scaffold combines two key pharmacophores, piperazine (B1678402) and bipyridine, which are prevalent in a wide range of biologically active molecules. The piperazine ring is a common feature in many approved drugs, particularly those targeting the central nervous system, and is known to improve physicochemical properties like solubility and bioavailability. researchgate.netresearchgate.netnih.govnih.gov The bipyridine structure is a well-established metal-chelating ligand and a versatile building block in medicinal chemistry. The combination of these moieties suggests a broad potential for therapeutic applications, which is supported by a large body of preclinical research on related derivatives. researchgate.netnih.gov
The following table summarizes conceptual and preclinical research into various therapeutic areas where derivatives containing piperazine and/or bipyridine scaffolds have shown promise. This research provides a strong rationale for investigating this compound in similar disease models.
Table 2: Preclinical Research on Therapeutic Applications of Piperazine and Bipyridine Derivatives | Therapeutic Area | Compound/Derivative Class | Preclinical Model/Assay | Key Findings & Rationale | | :--- | :--- | :--- | :--- | | Oncology | Arylpiperazine derivatives | Human cancer cell lines (e.g., LNCaP, MDA-MB231, MCF7). nih.govcsic.es | Demonstrated potent anti-proliferative and cytotoxic activity against various cancer cell lines, including breast, prostate, and colon cancer. nih.govcsic.esmdpi.com The piperazine scaffold is a key component of numerous anticancer agents, including kinase inhibitors. researchgate.netnih.gov | | Oncology | N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (Dasatinib/BMS-354825) | K562 xenograft model of chronic myelogenous leukemia (CML). stemcell.com | Identified as a dual Src/Abl kinase inhibitor with potent antitumor activity, causing complete tumor regression in preclinical models. stemcell.com | | Neurology (Alzheimer's Disease) | Piperazine derivative (cmp2) | 5xFAD mouse model of AD; hippocampal neuron cultures. nih.gov | A novel piperazine derivative, cmp2, was identified as a selective TRPC6 channel activator that penetrates the blood-brain barrier. It reversed deficits in synaptic plasticity in the 5xFAD mouse model, suggesting a mechanism to treat synaptic deficiency. nih.gov | | Neurology (General) | Piperazine derivatives | Various in silico and in vivo models. | Piperazine derivatives are widely studied for neurological disorders, including anxiety, depression, and psychosis, often by modulating monoamine pathways or acting on receptors like 5-HT1A. researchgate.netsilae.it | | Neuropathic Pain | Piperazine and Piperidine (B6355638) derivatives | In vivo models of pain. | Dual-acting antagonists for histamine (B1213489) H3 and sigma-1 receptors, containing piperazine or piperidine cores, have shown promising antinociceptive properties in preclinical pain models. acs.orgnih.gov | | Cardiovascular Disease | Preclinical models of cardiac disease (e.g., rodent models of hypertension, myocardial infarction). nih.govnih.govresearchgate.netresearchgate.net | The development of cardioprotective agents is an active area of research. Preclinical models are used to test compounds that can mitigate damage from events like ischemia-reperfusion injury or slow the progression of heart failure. nih.govnih.govresearchgate.netresearchgate.net | | Atherosclerosis | Acyl-CoA:Cholesterol O-Acyltransferase-1 (ACAT-1) Inhibitor (K-604) | In vivo dog models for oral absorption. | The insertion of a piperazine unit into the molecular structure of an ACAT-1 inhibitor significantly improved its aqueous solubility and oral absorption, highlighting the pharmacokinetic benefits of the piperazine moiety. nih.gov |
This body of preclinical evidence underscores the vast therapeutic potential of molecules built upon the piperazine and bipyridine frameworks. The diverse biological activities, from enzyme inhibition and receptor modulation to anti-proliferative effects, suggest that this compound is a compelling candidate for further pharmacological investigation across multiple disease areas, including but not limited to complement-mediated disorders, oncology, and neurology.
Computational and Theoretical Studies of 6 Piperazin 1 Yl 2,4 Bipyridine
Molecular Modeling and Docking Simulations
Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This is crucial for understanding potential biological activity.
Ligand-protein docking simulations are instrumental in predicting how a molecule like 6-(piperazin-1-yl)-2,4'-bipyridine might interact with a biological target. By placing the ligand into the binding site of a protein, these simulations calculate the most likely binding pose and estimate the strength of the interaction, often expressed as a docking score or binding energy.
In studies of similar heterocyclic compounds, docking has successfully elucidated key binding interactions. For instance, docking of a piperazine (B1678402) derivative into the Drosophila melanogaster methoprene-tolerant (DmMet) PAS-B domain, a juvenile hormone receptor, revealed that the compound fits within a hydrophobic cavity. nih.gov The model predicted crucial hydrogen bonds between the ligand's carbonyl oxygens and two tyrosine residues (Y404 and Y468). nih.gov Similarly, docking studies of pyrazine-pyridone derivatives against a bacterial target (PDB: 4DUH) identified key hydrogen-donor and π-hydrogen bonds that contribute to binding affinity. nih.gov Investigations into piperidine (B6355638)/piperazine-based compounds as sigma-1 receptor (S1R) ligands also used docking to decipher the binding mode, providing a basis for further structure-based optimization. nih.gov
These studies highlight how docking can predict specific interactions that stabilize the ligand-protein complex, a critical step in rational drug design.
Table 1: Examples of Predicted Ligand-Protein Interactions from Docking Studies of Related Compounds
| Compound Class | Protein Target | Key Predicted Interactions | Reference |
| Piperazine Derivative | DmMet PAS-B domain | Hydrogen bonds with Y404 and Y468 | nih.gov |
| Pyrazine-pyridone Derivative | Bacterial Target (PDB: 4DUH) | Hydrogen-donor bond, π-hydrogen bond | nih.gov |
| Piperidine/piperazine Derivative | Sigma-1 Receptor (S1R) | Elucidation of pharmacophoric elements | nih.gov |
| 4-(biphenyl-4-yl)pyridine Derivative | Staphylococcus epidermidis protein | High docking scores indicating strong affinity | nih.gov |
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When applied to a compound like this compound, it can rapidly identify analogs with potentially improved properties. This process can be ligand-based, searching for molecules with similar shapes or pharmacophores, or structure-based, involving the docking of many compounds into a target's binding site.
A hierarchical virtual screening campaign was successfully used to discover novel juvenile hormone agonists. nih.gov This process involved:
Shape-based screening: Using a query model generated from known agonists, an initial screening of a large database was performed to select compounds with similar shapes and chemical features. nih.gov
Docking screening: The top compounds from the first step were then docked into the target protein's binding site to predict their binding mode and affinity. nih.gov
This multi-step approach led to the identification of a potent piperazine derivative from a pool of thousands of candidates. nih.gov Another example is the use of collaborative virtual screening across proprietary pharmaceutical libraries to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis, which enabled rapid expansion of the chemical series and improvement of its activity. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by calculating the motion of atoms and molecules over time. These simulations offer deeper insights than static docking models, revealing the flexibility of the ligand and target, the stability of their interactions, and the influence of the surrounding environment (e.g., water).
The structure of this compound contains several flexible components: the piperazine ring, which can adopt different conformations (like chair or boat), and the single bonds connecting the pyridine (B92270) and piperazine rings, which allow for rotation. MD simulations can explore the accessible conformations of the molecule in different environments.
Conformational studies of related N-acyl-2r,6c-diphenylpiperidin-4-one oximes have shown that the piperidine ring can adopt various chair and boat conformations, with the relative populations of each state influenced by the substituents. researchgate.net MD simulations of piperazine-activated aqueous solutions, while focused on CO2 absorption, required the development of accurate force field parameters to describe the molecule's charge distribution and behavior, highlighting the fundamental importance of understanding its conformational dynamics. nih.gov
MD simulations are frequently used to refine and validate the results of molecular docking. By simulating the docked complex over time (typically nanoseconds to microseconds), researchers can assess the stability of the predicted binding pose and interactions.
In the study of the piperazine derivative targeting the DmMet receptor, MD simulations confirmed that the hydrogen bonds predicted by docking were relatively stable throughout the simulation, lending confidence to the initial docking model. nih.gov Similarly, MD simulations were used to enrich the computational study of sigma receptor ligands, revealing the crucial amino acid residues that interact with the most promising compound. nih.govrsc.org Advanced techniques like metadynamics can be used to explore the free energy landscape of ligand binding and unbinding, identifying distinct binding states and the transitions between them. mdpi.com Studies on dipeptidyl peptidase 4 (DPP4) inhibitors used MD simulations to show that different peptide ligands induce different conformational changes in the protein, such as the disappearance of an α-helix, which is crucial for the inhibitory effect. mdpi.com
Table 2: Application of MD Simulations in Studying Ligand-Target Stability
| System | Key Finding from MD Simulation | Reference |
| Piperazine derivative in DmMet | Confirmed stability of H-bonds predicted by docking. | nih.gov |
| Piperidine/piperazine derivative in S1R | Revealed crucial interacting amino acid residues. | nih.govrsc.org |
| ADGRG2 with various antagonists | Identified multiple distinct complex states and stabilizing polar networks. | mdpi.com |
| Inhibitory peptides with DPP4 | Showed ligand-induced conformational changes in the protein and stable binding to the active site. | mdpi.com |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles. These methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and electrostatic potential, which are fundamental to a molecule's reactivity and interactions.
For a phenylpiperazine derivative, DFT calculations were used to optimize the molecular geometry, and the results showed good agreement with experimental data from X-ray crystallography. jksus.org Such calculations provide detailed information on bond lengths and angles. jksus.org DFT is also used to determine electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP) maps, also derived from quantum chemical calculations, visualize the charge distribution across a molecule. These maps identify electron-rich (negative potential) regions, which are susceptible to electrophilic attack, and electron-poor (positive potential) regions, which are prone to nucleophilic attack. nih.govjksus.org For a pyrimidine (B1678525) derivative containing a piperazine moiety, DFT calculations were used to examine its electronic structure and predict its adsorption behavior on a graphene oxide surface. dergipark.org.tr
Table 3: Example of Calculated Quantum Chemical Parameters for a Phenylpiperazine Derivative
| Parameter | Calculation Method | Value | Reference |
| Optimized Geometry (RMSD) | WB97XD/6-311++G | 0.1606 Å (gas phase) | jksus.org |
| Optimized Geometry (RMSD) | B3LYP-D/6-311++G | 0.1645 Å (gas phase) | jksus.org |
| Bond Lengths (C-C in phenyl ring) | Calculated | 1.3857 Å - 1.3908 Å | jksus.org |
Based on a comprehensive search for scientific literature, there are no specific computational or theoretical studies available for the compound this compound. Research detailing its electronic structure, reactivity, frontier molecular orbitals, or computationally predicted spectroscopic properties has not been published in accessible scholarly articles.
Therefore, it is not possible to provide a detailed article with research findings and data tables on the following requested topics:
Prediction of Spectroscopic Properties (e.g., NMR, IR) for Structural Elucidation in Research:No theoretical predictions of the NMR or IR spectra for this compound using computational methods have been documented in the literature.
Without primary research data, a scientifically accurate article that adheres to the user's specific outline cannot be constructed.
Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopy is indispensable for determining the molecular structure of 6-(Piperazin-1-yl)-2,4'-bipyridine, confirming the connectivity of atoms and the arrangement of functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound. While specific spectral data for this exact molecule is not widely published, the expected spectra can be predicted based on its constituent parts: a 2,4'-bipyridine (B1205877) core and a piperazine (B1678402) substituent.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the two pyridine (B92270) rings and the piperazine ring.
Bipyridine Protons: The aromatic region would contain a complex set of signals corresponding to the seven protons of the bipyridine framework. The protons on the 4'-substituted ring (adjacent to the other pyridine) and the 6-substituted ring (adjacent to the piperazine) will experience different electronic effects, leading to distinct chemical shifts. For the parent 4,4'-bipyridine, aromatic protons typically appear between 7.5 and 8.7 ppm. chemicalbook.com The substitution pattern in this compound would lead to a unique set of doublets and triplets for each proton.
Piperazine Protons: The piperazine ring contains eight protons. The four protons adjacent to the pyridine ring (positions 2 and 6 of piperazine) would likely appear as a triplet around 3.7-3.9 ppm, while the four protons adjacent to the NH group (positions 3 and 5) would appear as a separate triplet, likely shifted slightly upfield. chemicalbook.com A broad singlet for the N-H proton would also be expected, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.
Bipyridine Carbons: Ten distinct signals are expected for the bipyridine core in the aromatic region (typically 110-160 ppm). The carbon atom attached to the piperazine group (C6) would be significantly shifted compared to an unsubstituted bipyridine.
Piperazine Carbons: Two signals are anticipated for the piperazine carbons, corresponding to the two sets of non-equivalent CH₂ groups, typically in the 40-50 ppm range. spectrabase.com
2D NMR: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, which are essential for confirming the precise connectivity of the atoms within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Moiety | Atom Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Bipyridine | Aromatic Protons (7H) | 7.0 - 8.8 | Complex multiplet patterns (doublets, triplets) based on coupling. |
| Piperazine | -CH₂-N(Py) (4H) | ~3.7 - 3.9 | Likely a triplet, deshielded by the aromatic ring. |
| Piperazine | -CH₂-NH (4H) | ~2.9 - 3.1 | Likely a triplet. |
| Piperazine | -NH (1H) | Variable (e.g., 1.5 - 4.0) | Broad singlet, position is solvent and concentration dependent. |
| Bipyridine | Aromatic Carbons (10C) | 110 - 160 | Includes quaternary carbons and CH carbons. |
| Piperazine | -CH₂-N(Py) (2C) | ~45 - 50 | Deshielded carbon atoms. |
| Piperazine | -CH₂-NH (2C) | ~43 - 46 | Slightly more shielded carbon atoms. |
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
MS: Standard electron ionization (EI) or electrospray ionization (ESI) techniques would be used. For ESI, the compound is expected to readily protonate to form the molecular ion [M+H]⁺. The nominal mass of C₁₄H₁₆N₄ is 240.31 g/mol . The mass spectrum would show a prominent peak at m/z 241 corresponding to the [M+H]⁺ ion.
HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement, which serves to confirm the elemental composition. The calculated exact mass of [C₁₄H₁₆N₄+H]⁺ is 241.1448. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula. Fragmentation analysis could show the loss of the piperazine group or cleavage within the bipyridine structure.
Infrared (IR) spectroscopy is a rapid method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ would indicate the C-H bonds of the pyridine rings.
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹) correspond to the C-H bonds of the piperazine ring.
N-H Stretch: A moderate to weak band around 3200-3400 cm⁻¹ would be characteristic of the secondary amine (N-H) in the piperazine moiety.
C=C and C=N Stretch: Strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring stretching vibrations of the bipyridine core. chemicalbook.comresearchgate.net
Should a suitable single crystal of this compound be obtained, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles. Key structural features to be determined would include the dihedral angle between the two pyridine rings and the conformation (typically a chair form) of the piperazine ring. nih.gov This method is the gold standard for absolute structure confirmation.
Chromatographic Methods for Research Purity and Quantification
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of research samples of this compound and for its quantification. rdd.edu.iq A validated method ensures that the results are reliable, reproducible, and accurate.
Method Development: A typical approach would involve reversed-phase HPLC (RP-HPLC). The bipyridine structure provides a strong chromophore, making UV detection a suitable choice.
Column: An octadecylsilane (B103800) (C18) column is a common starting point for a molecule with this polarity. nih.gov
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely be required to achieve good separation of the main compound from any potential impurities.
Detection: The UV detector wavelength would be set at a λₘₐₓ of the compound, likely in the 240-280 nm range, to ensure high sensitivity.
Method Validation: Once developed, the method would be validated according to established guidelines to assess its linearity, precision, accuracy, selectivity, limit of detection (LOD), and limit of quantification (LOQ). nih.govjocpr.com This ensures the method is suitable for its intended purpose, such as purity analysis for chemical research.
Table 2: Typical Starting Conditions for HPLC Method Development
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Good retention for moderately polar aromatic compounds. nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of amines. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | e.g., 5% to 95% B over 20 minutes | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at ~254 nm or a determined λₘₐₓ | Bipyridine core is a strong UV chromophore. |
| Column Temperature | 30-40 °C | Improves peak shape and reproducibility. |
LC-MS/MS for Enhanced Detection of Analogs and Metabolites in Research Studies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique indispensable for the detailed study of "this compound," its analogs, and potential metabolites in complex biological samples. The high sensitivity and specificity of LC-MS/MS allow for the detection and quantification of compounds at very low concentrations, which is often necessary for pharmacokinetic and metabolism studies. sciex.com
The development of a robust LC-MS/MS method involves several key steps, including the optimization of chromatographic separation and mass spectrometric detection. For compounds containing a piperazine moiety, reversed-phase chromatography is commonly employed, often using a C18 column. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous solution containing a modifier like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency. nih.gov
In mass spectrometry, the electrospray ionization (ESI) source is frequently used in the positive ion mode for piperazine-containing compounds. nih.gov The detection is performed using multiple reaction monitoring (MRM), which provides excellent selectivity by monitoring a specific precursor ion to product ion transition for the analyte and its internal standard. nih.gov This technique significantly reduces matrix interference and enhances the signal-to-noise ratio.
While a specific LC-MS/MS method for "this compound" is not extensively detailed in the public literature, methods for structurally related piperazine and bipyridine derivatives provide a strong basis for its analysis. For instance, a method for a 4-methyl-piperazine derivative utilized a C18 column with a gradient elution of methanol and 5 mM ammonium acetate in water (pH 4.0). nih.gov The detection was achieved with a triple quadrupole mass spectrometer in positive ESI mode. nih.gov Such a method could be adapted for "this compound," with optimization of the MRM transitions specific to the compound.
The table below illustrates a hypothetical set of LC-MS/MS parameters that could be established for the analysis of "this compound" and a potential metabolite, based on methodologies for similar compounds.
| Parameter | Setting for this compound | Setting for Hydroxylated Metabolite |
| Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min | 5% B to 95% B over 5 min |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | To be determined | To be determined |
| Product Ion (Q3) | To be determined | To be determined |
| Collision Energy | To be optimized | To be optimized |
| Internal Standard | Deuterated analog or structurally similar compound | Deuterated analog or structurally similar compound |
This table is a representation of typical parameters and would require experimental optimization.
The investigation of metabolites is a critical aspect of drug discovery and development. In vitro metabolism studies using liver microsomes or S9 fractions can help identify potential metabolic pathways. nih.gov For piperazine-containing compounds, common metabolic transformations include N-dealkylation, N-oxidation, and hydroxylation of the aromatic rings. nih.gov LC-MS/MS is instrumental in identifying these metabolites by detecting their specific mass shifts and fragmentation patterns.
Development of Analytical Procedures for In Vitro and Preclinical Study Support
The development and validation of analytical procedures are paramount to support in vitro and preclinical studies, providing reliable data on the absorption, distribution, metabolism, and excretion (ADME) of a compound. mdpi.comresearchgate.net These procedures must be robust, accurate, and precise to ensure the quality of the generated data.
For in vitro assays, such as metabolic stability in liver microsomes or plasma protein binding, the analytical method must be sensitive enough to quantify the decrease of the parent compound over time or its concentration in different fractions. Sample preparation is a critical step to remove interfering components from the biological matrix. amazonaws.com Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). amazonaws.com
Preclinical pharmacokinetic studies in animal models are essential to understand the in vivo behavior of a new chemical entity. researchgate.net These studies require a validated bioanalytical method to measure the concentration of the compound and its major metabolites in biological fluids like plasma and urine over time. nih.gov
The validation of such a bioanalytical method typically includes the assessment of the following parameters according to regulatory guidelines:
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The range of concentrations over which the analytical response is directly proportional to the concentration of the analyte.
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
Recovery: The efficiency of the extraction process.
Matrix Effect: The influence of matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
The following table provides an example of acceptance criteria for a validated bioanalytical LC-MS/MS method, which would be applicable to the analysis of "this compound" in preclinical studies.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | CV of the matrix factor ≤ 15% |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of the initial concentration |
The development of such rigorous analytical procedures is a foundational element in the preclinical evaluation of "this compound," enabling a thorough understanding of its pharmacokinetic profile and metabolic fate.
Future Research Directions and Unexplored Avenues
Design of Next-Generation Analogs with Enhanced Specificity and Efficacy
The core structure of 6-(Piperazin-1-yl)-2,4'-bipyridine is ripe for analog development to enhance target specificity and therapeutic efficacy. Structure-activity relationship (SAR) studies are a cornerstone of this process, guiding the modification of the parent molecule. Future work should focus on systematic substitutions at two primary locations: the unsubstituted nitrogen of the piperazine (B1678402) ring and the bipyridine rings.
For instance, derivatization of the piperazine nitrogen can introduce a variety of functional groups, significantly altering the molecule's pharmacological profile. nih.gov As seen in studies of other piperazine-containing compounds, introducing aryl, alkyl, or more complex heterocyclic moieties can lead to potent and selective agents for a range of biological targets. nih.govrsc.org For example, research on purine (B94841) derivatives showed that adding a 4-substituted piperazine group resulted in compounds with significant antitumor activity. nih.gov
Similarly, modification of the bipyridine rings, such as the introduction of electron-donating or electron-withdrawing groups, could fine-tune the electronic properties of the molecule, potentially enhancing its interaction with specific biological targets.
Table 1: Potential Analog Designs Based on Known Bioactive Piperazine Scaffolds
| Lead Compound | Modification Strategy | Potential Target Class | Reference |
|---|---|---|---|
| 6-(Piperazin-1-yl)-9-(β-D-ribofuranosyl)purine | Substitution on the piperazine ring with trifluoromethylphenyl | Anticancer (Liver Cancer) | nih.gov |
| 1-Benzhydrylpiperazine derivatives | Addition of sulfonyl, amide, or thiourea (B124793) groups to the piperazine nitrogen | Antiproliferative | researchgate.net |
This structured approach to analog design will be crucial in developing next-generation compounds that move beyond the foundational scaffold of this compound to agents with precisely tailored biological activity.
Exploration of Novel Biological Targets and Mechanisms
The piperazine heterocycle is a versatile scaffold found in drugs with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects. researchgate.netontosight.ai This versatility suggests that this compound and its derivatives could interact with a multitude of biological targets that remain unexplored.
Future research should involve broad-spectrum screening of this compound and its analogs against various target classes. For example, many piperazine derivatives have been investigated as kinase inhibitors for cancer therapy or as agents targeting G-protein coupled receptors (GPCRs) for central nervous system disorders. nih.gov A study on novel 6-(4-substituted piperazin-1-yl)-9H-purine derivatives identified compounds that induce apoptosis in breast cancer cells, highlighting the potential of this scaffold in oncology. rsc.org Furthermore, piperazine-substituted BODIPY-anthracene dyads have been synthesized and evaluated for their potential in antimicrobial photodynamic therapy. nih.gov
Systematic investigation into these and other areas, such as ion channel modulation or anti-inflammatory pathways, could reveal entirely new therapeutic applications for the this compound chemical class.
Integration of Advanced Computational Approaches in Drug Design
Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of lead compounds. ontosight.ai For a molecule like this compound, where experimental data is sparse, in silico techniques are invaluable for predicting its properties and guiding synthetic efforts.
Future research should integrate several computational strategies:
Molecular Docking: To predict the binding modes of this compound analogs within the active sites of various known and novel protein targets. This can help prioritize which derivatives to synthesize.
Pharmacophore Modeling: To identify the key structural features of the molecule responsible for potential biological activity. This information can guide the design of new analogs with improved potency and selectivity. ontosight.ai
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complex, providing insights into the stability of the interaction and the role of specific amino acid residues. nih.gov
ADMET Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties of designed analogs, helping to identify candidates with favorable drug-like properties early in the discovery process. ontosight.ai
By combining these computational approaches, researchers can build predictive models that streamline the drug design process, reducing the time and resources required to identify promising clinical candidates.
Development of Advanced Synthetic Strategies for Complex Derivatives
The synthesis of complex derivatives of this compound requires robust and versatile chemical methods. Advances in cross-coupling reactions have revolutionized the synthesis of bipyridine structures. mdpi.com
Future synthetic efforts should leverage modern catalytic systems to efficiently create a diverse library of analogs. Key strategies include:
Palladium-catalyzed cross-coupling reactions: Methods like Suzuki, Stille, and Negishi couplings are highly effective for constructing the bipyridine core by joining two different pyridine (B92270) rings. mdpi.com
C-H Activation/Functionalization: Direct C-H arylation of the pyridine rings offers a more atom-economical approach to building the bipyridine scaffold, avoiding the need for pre-functionalized starting materials. mdpi.com
Flow Chemistry: For the scale-up synthesis of promising candidates, flow chemistry can offer improved safety, efficiency, and control over reaction conditions compared to traditional batch processes.
Table 2: Modern Synthetic Methods for Bipyridine and Piperazine Assembly
| Reaction Type | Description | Application for Derivatives | Reference |
|---|---|---|---|
| Stille Coupling | Palladium-catalyzed coupling of an organotin compound with an organohalide. | Flexible method for joining substituted pyridine rings. | mdpi.com |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. | Widely used for creating C-C bonds in bipyridine synthesis. | mdpi.com |
| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a carbon-nitrogen bond. | Useful for attaching the piperazine ring to the bipyridine core. | nih.gov |
The development and application of these advanced synthetic strategies will be essential for producing the complex and diverse chemical matter needed for thorough biological evaluation.
Multidisciplinary Research Collaborations for Translational Studies (excluding clinical trials)
Translating a basic chemical entity like this compound into a viable preclinical candidate requires a collaborative, multidisciplinary approach. The complexity of modern drug discovery necessitates the integration of expertise from various scientific fields.
Future progress will depend on establishing strong collaborations between:
Synthetic and Medicinal Chemists: To design and synthesize novel analogs.
Computational Chemists: To model ligand-target interactions and predict drug-like properties.
Structural Biologists: To solve the crystal structures of analogs bound to their protein targets, providing a detailed understanding of the binding mode.
Cellular and Molecular Biologists: To develop and run assays to determine the biological activity and mechanism of action of the new compounds.
Pharmacologists: To evaluate the in vivo efficacy and pharmacokinetic properties of lead compounds in animal models of disease.
By fostering these synergistic relationships, research teams can more effectively navigate the early stages of the drug discovery pipeline, ensuring that the most promising compounds are identified and advanced toward further development.
Q & A
Q. Table 1: Synthetic Methods Comparison
| Method | Solvent | Catalyst/Base | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nucleophilic Substitution | DMF | K₂CO₃ | 80 | 65 | |
| Coupling Reaction | Dioxane | Pd(PPh₃)₄ | 100 | 58 |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
Q. Table 2: Representative Spectral Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 8.2 (pyridine-H), δ 3.1 (piperazine-NCH₂) | |
| ESI-MS | m/z 293.3 [M+H]+ |
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
Discrepancies (e.g., variable IC₅₀ values in enzyme inhibition assays) arise from:
- Experimental Variables: Differences in cell lines (e.g., HEK293 vs. HeLa), assay protocols (e.g., luciferase vs. fluorescence), or compound purity .
- Methodological Solutions:
- Standardization: Use validated assays (e.g., FRET-based kinase assays) with internal controls .
- Dose-Response Curves: Perform triplicate measurements across 8–10 concentrations to improve statistical reliability .
- Cross-Validation: Compare results with structural analogs (e.g., 6-(4-fluorophenyl-piperazinyl)-bipyridine) to identify SAR trends .
Advanced: What computational strategies predict binding interactions of this compound with biological targets?
Answer:
- Molecular Docking (AutoDock/Vina): Models interactions with receptors (e.g., serotonin 5-HT₂A) using crystal structures (PDB ID: 6A93) .
- Molecular Dynamics (MD) Simulations (GROMACS): Assess binding stability over 100 ns trajectories; analyze RMSD (<2 Å indicates stable binding) .
- ADMET Prediction (SwissADME): Estimates pharmacokinetic properties (e.g., logP ~2.5, CNS permeability) to prioritize in vivo studies .
Key Findings:
- Piperazine nitrogen forms hydrogen bonds with Asp155 (5-HT₂A), critical for antagonism .
- Bipyridine π-stacking enhances affinity for hydrophobic binding pockets .
Advanced: How to design derivatives to optimize pharmacokinetic properties?
Answer:
- Structural Modifications:
- Lipophilicity: Introduce electron-withdrawing groups (e.g., -CF₃) to reduce logP and improve solubility .
- Metabolic Stability: Replace labile protons (e.g., methyl substitution on piperazine) to block CYP450 oxidation .
- In Vitro Testing:
- Microsomal Stability Assays: Monitor parent compound depletion using LC-MS/MS .
- Plasma Protein Binding: Use equilibrium dialysis to assess free fraction (<5% indicates high protein binding) .
Basic: What are the safety and handling protocols for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
